(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid
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Overview
Description
The compound (3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features multiple functional groups, including amides, carbamoyl, and hydroxymethyl groups, which contribute to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid involves multiple steps, each requiring specific reaction conditions. The synthesis typically begins with the protection of the amino groups using fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The subsequent steps involve the coupling of various amino acids and other building blocks using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final deprotection and purification steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to streamline the coupling and deprotection steps. The use of high-performance liquid chromatography (HPLC) for purification ensures the production of high-purity material suitable for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Reagents like trifluoroacetic acid (TFA) are used for deprotection of the Fmoc group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Deprotected amines or other substituted derivatives.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The multiple amide and carbamoyl groups allow for hydrogen bonding and electrostatic interactions with target molecules, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Salvinorin A derivatives: Compounds synthesized using cycloaddition reactions, studied for their potential biological activities.
Uniqueness
The uniqueness of (3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity makes it a valuable tool in scientific research for studying protein interactions, enzyme inhibition, and potential therapeutic applications.
Properties
Molecular Formula |
C43H55N5O13 |
---|---|
Molecular Weight |
849.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-[4-(hydroxymethyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H55N5O13/c1-28(40(53)46-29(2)41(54)48-37(25-39(51)52)42(55)47-31-13-11-30(26-49)12-14-31)45-38(50)15-17-57-19-21-59-23-24-60-22-20-58-18-16-44-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,49H,15-27H2,1-2H3,(H,44,56)(H,45,50)(H,46,53)(H,47,55)(H,48,54)(H,51,52)/t28-,29-,37-/m0/s1 |
InChI Key |
DUAREHDODGOEJG-PBCNQIPESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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